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Compound of Interest

Compound Name:

1-[4-[3-(4-chlorophenyl)-4-

pyrimidin-4-yl-1H-pyrazol-5-

yl]piperidin-1-yl]-2-

hydroxyethanone

Cat. No.: B1681693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and biological evaluation of novel chlorophenyl-substituted pyrazoles. The

information is compiled from recent scientific literature and is intended to serve as a valuable

resource for researchers and professionals in the fields of medicinal chemistry, pharmacology,

and drug development.

Physicochemical Characterization
Chlorophenyl-substituted pyrazoles are a class of heterocyclic compounds that have garnered

significant interest due to their diverse biological activities. The physicochemical properties of

these compounds are crucial for their absorption, distribution, metabolism, and excretion

(ADME) profile, as well as their target engagement. Key properties that have been investigated

include melting point, lipophilicity (LogP), and spectral characteristics.

Spectroscopic Analysis
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The structural elucidation of newly synthesized chlorophenyl-substituted pyrazoles is primarily

accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental

for determining the molecular structure. The chemical shifts, multiplicity, and coupling

constants of the proton and carbon signals provide detailed information about the

connectivity of atoms and the electronic environment within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify

the characteristic functional groups present in the pyrazole derivatives. Vibrational bands

corresponding to C=N, C=C, C-Cl, and N-H (if present) stretching and bending modes

confirm the formation of the pyrazole ring and the presence of the chlorophenyl substituent.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the

molecular weight of the synthesized compounds and to assess their purity. The mass-to-

charge ratio (m/z) of the molecular ion peak provides direct evidence of the compound's

identity.

Quantitative Physicochemical and Biological Data
The following tables summarize the quantitative data reported for a series of novel

chlorophenyl-substituted pyrazole derivatives.

Table 1: Physicochemical Properties of Chlorophenyl-Substituted Pyrazoles

Compound ID
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

LogP

5a C₂₄H₂₃Cl₂N₃O 456.37 Not Reported High (inferred)

5b C₁₈H₁₄ClN₃O 323.78 Not Reported Not Reported

5c C₁₉H₁₇ClN₂O 324.81 Not Reported Not Reported

4j C₂₂H₁₈ClN₅O 415.87 Not Reported Not Reported
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Data for compounds 5a, 5b, and 5c are inferred from studies on chlorophenyl-substituted

pyrazolone derivatives. Compound 4j is an N-(4-chlorophenyl) substituted pyrano[2,3-

c]pyrazole.

Table 2: In Vitro Biological Activity of Chlorophenyl-Substituted Pyrazoles

Compound ID Target/Assay IC₅₀ (µg/mL) EC₅₀ (µM) Notes

5a
Antiproliferative

(HepG2 cells)
6 -

Superior

anticancer

activity in the

series.[1][2][3][4]

5b
Antiproliferative

(HepG2 cells)
20 -

Moderate

anticancer

activity.[1]

5c
Antiproliferative

(HepG2 cells)
89 -

Low anticancer

activity.[1]

4j
Kinase Inhibition

(AKT2/PKBβ)
- Low micromolar

Potent inhibitor.

[5]

4j

Anti-glioma

(patient-derived

cells)

- Potent

Inhibited 3D

neurosphere

formation.[5]

Experimental Protocols
This section details the methodologies for the synthesis and characterization of chlorophenyl-

substituted pyrazoles, based on established laboratory practices.

General Synthesis of Chlorophenyl-Substituted
Pyrazoles
A common method for the synthesis of pyrazole derivatives is the multi-component reaction.

For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles can be synthesized via a

three-component reaction of an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and

malononitrile.[5]
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Experimental Workflow for Three-Component Synthesis

Reactants:
- Aldehyde (1)

- 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (2)
- Malononitrile (3)

Reaction Conditions:
Stirring at room temperature for 30 min

Catalyst:
DABCO

Solvent:
Ethanol

Work-up:
- Pour into crushed ice
- Filter the solid product

Purification:
Recrystallization from ethanol

Final Product:
N-(4-chlorophenyl) substituted

pyrano[2,3-c]pyrazole

Click to download full resolution via product page

Caption: General workflow for the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-

c]pyrazoles.

Physicochemical Characterization Protocols
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Acquire ¹H and ¹³C spectra on a 400 MHz or 500 MHz NMR spectrometer.
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Data Analysis: Process the raw data (FID) using appropriate software (e.g., MestReNova,

TopSpin). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard.

Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a

small amount of the compound with dry KBr powder and press it into a thin, transparent

pellet.

Instrumentation: Record the IR spectrum using an FT-IR spectrometer over a range of 4000-

400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a

mass spectrometer (e.g., ESI-MS).

Chromatographic Conditions: Employ a suitable column (e.g., C18) and a mobile phase

gradient to achieve good separation.

Mass Spectrometry: Operate the mass spectrometer in positive or negative ion mode to

detect the molecular ion and fragment ions.

Biological Activity Assays
Cell Culture: Culture the target cancer cell line (e.g., HepG2) in appropriate media and

conditions.

Compound Treatment: Seed the cells in 96-well plates and treat them with a serial dilution of

the test compound for a specified duration (e.g., 48 or 72 hours).

Viability Assay: Assess cell viability using a standard method such as the MTT assay or

resazurin assay.
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Data Analysis: Plot the percentage of cell viability against the compound concentration and

determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using

non-linear regression analysis.

Signaling Pathway Analysis
Certain chlorophenyl-substituted pyrazoles have been shown to exhibit their anticancer effects

by inhibiting key signaling pathways involved in cell proliferation and survival. One such

pathway is the PI3K/AKT pathway.

AKT Signaling Pathway in Cancer
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Caption: Simplified diagram of the PI3K/AKT signaling pathway and the inhibitory action of

certain pyrazole derivatives.
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The aberrant activation of the PI3K/AKT pathway is a common feature in many cancers,

leading to increased cell proliferation and resistance to apoptosis.[5] Compounds like the N-(4-

chlorophenyl) substituted pyrano[2,3-c]pyrazole 4j have been identified as inhibitors of

AKT2/PKBβ, a key kinase in this pathway, highlighting their therapeutic potential.[5] The

chlorophenyl group in these molecules can enhance their lipophilicity, facilitating better cell

membrane penetration and interaction with intracellular targets.[1][2][3][4]

Conclusion
Novel chlorophenyl-substituted pyrazoles represent a promising class of compounds with

significant potential for the development of new therapeutic agents. Their synthesis is often

straightforward, and their physicochemical properties can be tailored through structural

modifications to optimize their biological activity. The data and protocols presented in this guide

provide a solid foundation for further research and development in this exciting area of

medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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